molecular formula C10H16N2O B6894264 2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile

2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile

Cat. No.: B6894264
M. Wt: 180.25 g/mol
InChI Key: SQAZCVRACZDMMC-UHFFFAOYSA-N
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Description

2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile is a chemical compound that features a pyrrolidine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with haloacetic acid esters in the presence of a base such as sodium hydride or lithium diisopropylamide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione.

    Oxolane derivatives: Compounds such as tetrahydrofuran and its derivatives.

Uniqueness

2-[2-(Oxolan-2-yl)pyrrolidin-1-yl]acetonitrile is unique due to its combined pyrrolidine and oxolane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(oxolan-2-yl)pyrrolidin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-5-7-12-6-1-3-9(12)10-4-2-8-13-10/h9-10H,1-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZCVRACZDMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC#N)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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